molecular formula C7H16O3 B8781001 Butylidynetrimethanol CAS No. 7426-71-3

Butylidynetrimethanol

Cat. No. B8781001
Key on ui cas rn: 7426-71-3
M. Wt: 148.20 g/mol
InChI Key: SZSSMFVYZRQGIM-UHFFFAOYSA-N
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Patent
US05057508

Procedure details

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2,2,2]octane was prepared from 2-n-propyl-2-hydroxymethyl-propan-1,3-diol and 4-iodobenzoyl chloride using the method described in Example 1 stages (i)-(iii)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([CH2:9][OH:10])([CH2:7][OH:8])[CH2:5][OH:6])[CH2:2][CH3:3].[I:11][C:12]1[CH:20]=[CH:19][C:15]([C:16](Cl)=O)=[CH:14][CH:13]=1>>[I:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]23[O:10][CH2:9][C:4]([CH2:1][CH2:2][CH3:3])([CH2:7][O:8]2)[CH2:5][O:6]3)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(CO)(CO)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C12OCC(CO1)(CO2)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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